

# Spectroscopic Profile of (Z)-Non-6-en-1-ol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (Z)-Non-6-en-1-ol

Cat. No.: B1232224

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **(Z)-Non-6-en-1-ol**, a volatile organic compound with applications in the flavor and fragrance industries. This document is intended to serve as a core reference for researchers and professionals involved in natural product chemistry, chemical synthesis, and drug development.

## Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **(Z)-Non-6-en-1-ol**, providing a clear and concise reference for its structural characterization.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data of (Z)-Non-6-en-1-ol

Signal	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
A	5.36	m	1H	H-6
B	5.32	m	1H	H-7
C	3.603	t	2H	H-1
D	2.86	-	1H	-OH
E	2.033	m	2H	H-5
F	1.559	m	2H	H-2
G	1.36	m	4H	H-3, H-4
J	0.952	t	3H	H-9

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz

**Table 2: <sup>13</sup>C NMR Spectroscopic Data of (Z)-Non-6-en-1-ol**

Carbon	Chemical Shift (ppm)
C1	62.8
C2	32.6
C3	25.7
C4	29.3
C5	26.9
C6	129.8
C7	130.9
C8	20.6
C9	14.4

Solvent: CDCl<sub>3</sub>**Table 3: FT-IR Spectroscopic Data of (Z)-Non-6-en-1-ol**

Wavenumber (cm <sup>-1</sup> )	Assignment	Functional Group
~3330 (broad)	O-H stretch	Alcohol
~3005	=C-H stretch	Alkene
~2927, ~2856	C-H stretch	Alkane
~1655	C=C stretch	Alkene
~1460	C-H bend	Alkane
~1058	C-O stretch	Primary Alcohol
~725	=C-H bend (cis)	Alkene

**Table 4: Mass Spectrometry Data of (Z)-Non-6-en-1-ol (Electron Ionization)**

m/z	Relative Intensity (%)	Proposed Fragment
41	99.8	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
54	37.5	[C <sub>4</sub> H <sub>6</sub> ] <sup>+</sup>
55	69.4	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
67	100.0	[C <sub>5</sub> H <sub>7</sub> ] <sup>+</sup>
68	65.6	[C <sub>5</sub> H <sub>8</sub> ] <sup>+</sup>
81	44.5	[C <sub>6</sub> H <sub>9</sub> ] <sup>+</sup>
82	63.8	[C <sub>6</sub> H <sub>10</sub> ] <sup>+</sup>
95	65.3	[C <sub>7</sub> H <sub>11</sub> ] <sup>+</sup>
124	10.6	[M-H <sub>2</sub> O] <sup>+</sup>
142	Not Observed	[M] <sup>+</sup> (Molecular Ion)

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. These are based on standard laboratory practices and should be adapted as needed for specific instrumentation and sample requirements.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **(Z)-Non-6-en-1-ol** is dissolved in an appropriate deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), in a 5 mm NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on a 400 MHz (or higher) spectrometer. For  $^1\text{H}$  NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single peaks for each unique carbon atom. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).

### Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of neat **(Z)-Non-6-en-1-ol**, a liquid at room temperature, is typically recorded using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the liquid is placed directly onto the ATR crystal. Alternatively, a thin film of the liquid can be placed between two sodium chloride ( $\text{NaCl}$ ) or potassium bromide ( $\text{KBr}$ ) plates. The spectrum is recorded over the mid-infrared range (typically  $4000\text{--}400\text{ cm}^{-1}$ ). A background spectrum of the clean, empty ATR crystal or salt plates is recorded and automatically subtracted from the sample spectrum.

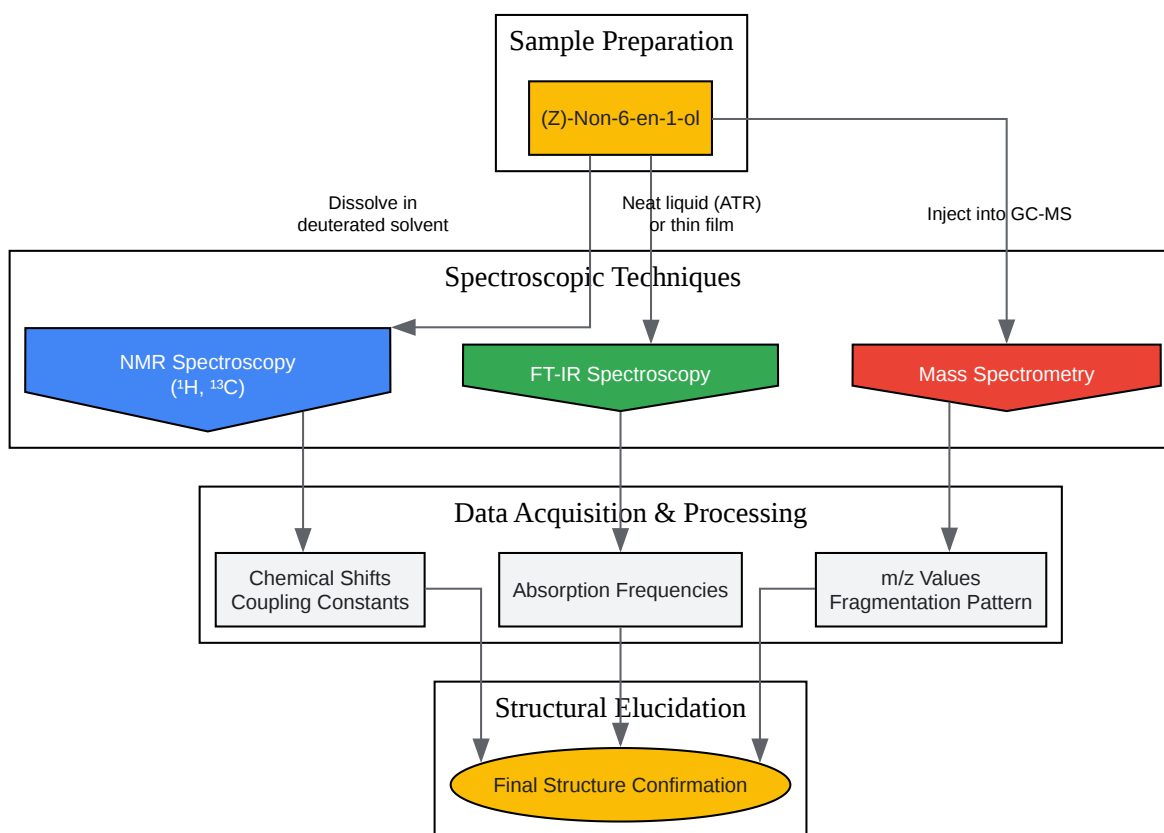
### Mass Spectrometry (MS)

Mass spectral data is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI), the volatile **(Z)-Non-6-en-1-ol** is introduced into the ion source where it is bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are then separated by their mass-to-charge ratio ( $m/z$ ) and detected.

## Visualizations

## Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(Z)-Non-6-en-1-ol**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of (Z)-Non-6-en-1-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1232224#spectroscopic-data-of-z-non-6-en-1-ol\]](https://www.benchchem.com/product/b1232224#spectroscopic-data-of-z-non-6-en-1-ol)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)